molecular formula C17H24N2O B5182145 1-(4-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

1-(4-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Cat. No.: B5182145
M. Wt: 272.4 g/mol
InChI Key: DAAYJLRYCONFGU-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and a 4-methylbenzyl substituent. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Attachment of 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached to the piperidine ring through a nucleophilic substitution reaction using a 4-methylbenzyl halide.

    Introduction of Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigating its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: Potential use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies and structure-activity relationship analyses.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-10-18-17(20)16-8-11-19(12-9-16)13-15-6-4-14(2)5-7-15/h3-7,16H,1,8-13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAYJLRYCONFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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